2-Aminoacetanilide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoacetanilide derivatives can involve the Claisen rearrangement of specific anilines, followed by condensation reactions with secondary amines to produce aminoacetic acid anilides, which are then converted into hydrochlorides (Gataullin et al., 2010). Another method includes the acylation of aniline derivatives, demonstrating the versatility in synthesizing these compounds under varying conditions (Rewcastle et al., 2005).
Molecular Structure Analysis
Investigations into the crystal and molecular structures of p-aminoacetanilide reveal intricate details about its molecular geometry, including hydrogen bonding patterns and crystal packing preferences. These structural insights are crucial for understanding the compound's reactivity and properties (Haisa et al., 1977).
Scientific Research Applications
- Summary of the Application : 2-Aminoacetanilide is a chemical compound which is an amino derivative of acetanilide. It is used as an important synthetic intermediate in heterocyclic and aromatic synthesis .
- Methods of Application or Experimental Procedures : One method of synthesizing 2-Aminoacetanilide involves the catalytic hydrogenation of 2-nitroacetanilide .
- Results or Outcomes : These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry . For example, 2′-Aminoacetanilide is a starting material for the synthesis of 2-methylbenzimidazole, N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide, and azobenzothiazole dyes .
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- Summary of the Application : 2-Aminoacetanilide is used in the synthesis of azobenzothiazole dyes, N-[2-(6-nitrobenzothiazol-2-ylazo)phenyl]acetamide and N-[2-(benzothiazol-2-ylazo)phenyl]acetamide .
- Methods of Application or Experimental Procedures : The synthesis of these dyes involves the reaction of 2-Aminoacetanilide with other compounds .
- Results or Outcomes : The resulting azobenzothiazole dyes have applications in various industries .
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- Summary of the Application : 2-Aminoacetanilide is a starting material for the synthesis of N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2-Aminoacetanilide with other compounds .
- Results or Outcomes : The resulting compound has potential applications in the pharmaceutical industry .
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- Summary of the Application : 2-Aminoacetanilide is used in the synthesis of benzimidazoles .
- Methods of Application or Experimental Procedures : The synthesis involves the cyclization of 2′-aminoacetanilide by CO2 in the presence of H2 using RuCl2 (dppe)2 as the catalyst .
- Results or Outcomes : The resulting benzimidazoles have potential applications in various industries .
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- Summary of the Application : 2-Aminoacetanilide is a starting material for the synthesis of Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2-Aminoacetanilide with other compounds .
- Results or Outcomes : The resulting compound has potential applications in the pharmaceutical industry, particularly in the treatment of Polycystic Kidney Disease .
Safety And Hazards
2-Aminoacetanilide hydrochloride is likely combustible . It should be stored in a refrigerator . If you spill this chemical, dampen the solid spill material with toluene, then transfer the dampened material to a suitable container . Use absorbent paper dampened with toluene to pick up any remaining material . Your contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal .
properties
IUPAC Name |
2-amino-N-phenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKZMFCHGHFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O.ClH, C8H11ClN2O | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoacetanilide hydrochloride is a black solid. (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Aminoacetanilide hydrochloride | |
CAS RN |
4801-39-2 | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetamide, 2-amino-N-phenyl-, hydrochloride (1:1) | |
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Record name | Glycinanilide, hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801392 | |
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Record name | 4801-39-2 | |
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Record name | 2-amino-N-phenylacetamide hydrochloride | |
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Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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